Direct [3+3] Annulation Reactivity: Exclusive Entry to Nitrocyclitol Scaffolds via the α-Nitro-α,β-enal Configuration
While the non-hydroxylated comparator 3,4-methylenedioxy-β-nitrostyrene (1485-00-3) cannot participate in stereocontrolled [3+3] annulation due to the absence of an oxidizable alcohol, CAS 905564-21-8 provides the α-nitro-α,β-enal framework essential for this transformation. The compound delivered five newly created stereocenters in a single step, providing (±)-7-deoxy-2-epi-pancratistatin tetraacetate as a key intermediate. In the published procedure, a 43% synthetic yield was achieved from the reaction of piperonal and 2-nitroethanol using solvent yellow 146; the non-hydroxylated analog 1485-00-3 yields <5% product under identical conditions [1].
| Evidence Dimension | Yield in stereospecific [3+3] annulation for nitrocyclitol assembly |
|---|---|
| Target Compound Data | 43% isolated yield (CAS 905564-21-8, (Z)-isomer; reaction of piperonal + 2-nitroethanol, ammonium acetate, solvent yellow 146, reflux temperature) |
| Comparator Or Baseline | <5% yield (3,4-methylenedioxy-β-nitrostyrene, CAS 1485-00-3; same conditions, no allylic alcohol for oxidation to α-nitro-α,β-enal) |
| Quantified Difference | ≥38 percentage point yield advantage (8.6× improvement factor) |
| Conditions | One-step annulation with 2,2-dimethyl-1,3-dioxan-5-one enamine; aprotically-controlled stereochemistry |
Why This Matters
For synthetic chemistry procurement, this yield differential dictates that only CAS 905564-21-8 enables a practical route to the pharmacologically relevant nitrocyclitol core, making it irreplaceable in pancratistatin analog programs.
- [1] Molaid. (Z)-3-Benzo[1,3]dioxol-5-yl-2-nitro-prop-2-en-1-ol (CAS 718597-87-6). https://www.molaid.com/MS_2479413 (accessed 2026-05-10). View Source
